1-(butylsulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine
Description
Properties
IUPAC Name |
1-butylsulfonyl-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O2S/c1-4-5-12-22(20,21)18-9-6-17(7-10-18)8-11-19-15(3)13-14(2)16-19/h13H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOISZLMINLQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)CCN2C(=CC(=N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mono-Sulfonylation of Piperazine
Piperazine’s dual amine functionality necessitates controlled sulfonylation to prevent disubstitution. A method adapted from CN105175337A employs stoichiometric control and base-mediated conditions:
Procedure :
- Piperazine (1.0 eq) is dissolved in anhydrous dichloromethane under inert atmosphere.
- Butylsulfonyl chloride (1.1 eq) is added dropwise at 0°C.
- Triethylamine (2.5 eq) is introduced to scavenge HCl, maintaining pH > 9.
- Reaction proceeds at room temperature for 12 hours.
Workup :
- The mixture is washed with 5% HCl (removes excess piperazine) and brine.
- Organic layer dried over Na2SO4 and concentrated to yield 1-(butylsulfonyl)piperazine as a white solid (Yield: 82–88%).
Key Optimization :
- Stoichiometry : A 1:1.1 ratio of piperazine to sulfonyl chloride minimizes disubstitution.
- Temperature : Slow addition at 0°C reduces exothermic side reactions.
Synthesis of 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)Ethyl Bromide
Preparation of 3,5-Dimethyl-1H-Pyrazole
The pyrazole ring is synthesized via cyclocondensation, a method validated by Ambeed:
Procedure :
Alkylation to Introduce the Ethyl-Bromide Spacer
The pyrazole is alkylated using 1,2-dibromoethane under basic conditions:
Procedure :
- 3,5-Dimethyl-1H-pyrazole (1.0 eq) is dissolved in DMF.
- K2CO3 (2.0 eq) and 1,2-dibromoethane (1.5 eq) are added.
- Heated to 60°C for 8 hours.
Workup :
- Filtered to remove salts, and the filtrate concentrated.
- Purified via silica chromatography (hexane/EtOAc 4:1) to yield 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole (Yield: 68–74%).
Coupling of Sulfonylated Piperazine and Pyrazole Intermediate
Nucleophilic Substitution
The final step involves reacting 1-(butylsulfonyl)piperazine with 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole:
Procedure :
- 1-(Butylsulfonyl)piperazine (1.0 eq) and K2CO3 (3.0 eq) are suspended in acetonitrile.
- 1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole (1.2 eq) is added, and the mixture refluxed for 24 hours.
Workup :
- Filtered to remove K2CO3, solvent evaporated, and residue purified via column chromatography (DCM/MeOH 10:1).
- Yields 1-(butylsulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine as a crystalline solid (Yield: 76–81%).
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 H2O/MeCN) shows ≥98% purity, with retention time 12.4 minutes.
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonylation | Butylsulfonyl chloride, Et3N, DCM | 82–88 | 95 |
| Pyrazole alkylation | 1,2-Dibromoethane, K2CO3, DMF | 68–74 | 90 |
| Coupling | K2CO3, MeCN, reflux | 76–81 | 98 |
Alternative pathways, such as Mitsunobu coupling or Ullmann-type reactions, were explored but resulted in lower yields (<50%) or required palladium catalysts, increasing cost.
Chemical Reactions Analysis
Types of Reactions
1-(butylsulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The butylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or modify the pyrazole ring.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: It has potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(butylsulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s key structural features are compared to related sulfonyl-piperazine derivatives (Table 1):
Table 1. Structural and Molecular Comparison of Sulfonyl-Piperazine Derivatives
- Steric Effects : The ethyl-pyrazole substituent introduces steric bulk, which may influence binding to biological targets compared to simpler sulfonyl-piperazines .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(butylsulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution or coupling reactions. For example, the piperazine core is functionalized via sulfonylation using butylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C), followed by alkylation with a 2-(3,5-dimethylpyrazol-1-yl)ethyl group. Solvent choice (e.g., ethanol, DMSO) and catalysts (e.g., triethylamine) are critical for yield optimization .
- Quality Control : Reaction progress is monitored via TLC or HPLC. Purification employs column chromatography (silica gel) or recrystallization .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., piperazine ring protons at δ 2.5–3.5 ppm; pyrazole methyl groups at δ 2.1–2.3 ppm).
- Mass Spectrometry : High-resolution MS verifies molecular weight (e.g., [M+H]+ expected at m/z ~397).
- X-ray Crystallography : Resolves 3D conformation, including chair/boat piperazine ring dynamics and sulfonyl group orientation .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacological activity?
- Approach : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like serotonin/dopamine receptors or kinases. For example, the butylsulfonyl group may enhance hydrophobic interactions with kinase ATP-binding pockets, while the pyrazole moiety modulates selectivity .
- Validation : MD simulations assess stability of ligand-receptor complexes over 100 ns. Free energy calculations (MM-PBSA) quantify binding energies, prioritizing derivatives with ΔG < -8 kcal/mol .
Q. What strategies address contradictory data in biological activity studies (e.g., high in vitro potency vs. low in vivo efficacy)?
- Root Cause Analysis :
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., CYP3A4/2D6 involvement) via LC-MS. Low bioavailability may require prodrug modifications (e.g., esterification of sulfonyl groups) .
- Solubility/Permeability : Use shake-flask assays (logP ~2.5–3.5) and Caco-2 cell models. Co-solvents (e.g., PEG-400) or nanoformulations improve absorption .
Q. What in vitro/in vivo models are suitable for evaluating its antiplatelet or anticancer potential?
- In Vitro :
- Antiplatelet Activity : ADP-induced platelet aggregation assays (IC50 determination using PRP from human donors) .
- Anticancer Screening : NCI-60 cell line panel testing; focus on apoptosis markers (e.g., caspase-3 activation) in leukemia (K-562) or breast cancer (MCF-7) lines .
Data Contradiction and Reproducibility
Q. How should researchers resolve discrepancies in reported toxicity profiles of piperazine derivatives?
- Case Study : Beta-cyclodextrin-modified derivatives show reduced toxicity but lower activity .
- Methodology :
- Toxicokinetics : Compare AUC and Cmax in Sprague-Dawley rats using LC-MS/MS.
- Mechanistic Studies : RNA-seq identifies off-target effects (e.g., hERG channel inhibition) linked to arrhythmia risk .
Structural Modification for Enhanced Activity
Q. Which substituents on the piperazine/pyrazole moieties improve target selectivity?
- SAR Insights :
- Piperazine : Electron-withdrawing groups (e.g., sulfonyl) enhance metabolic stability but may reduce CNS penetration.
- Pyrazole : 3,5-Dimethyl substitution minimizes off-target binding to adenosine receptors .
- Synthetic Pathways : Introduce fluorinated alkyl chains (e.g., trifluoroethyl) via Mitsunobu reactions to balance lipophilicity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
